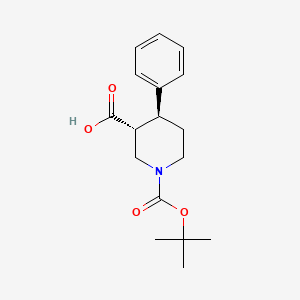![molecular formula C9H11BrO3S B8711220 3-[(3-Bromophenyl)sulfonyl]propan-1-ol](/img/structure/B8711220.png)
3-[(3-Bromophenyl)sulfonyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Bromophenyl)sulfonyl]propan-1-ol is an organic compound with the molecular formula C9H11BrO3S It is a derivative of propanol, where the hydroxyl group is attached to a propyl chain that is further substituted with a bromophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenyl)sulfonyl]propan-1-ol typically involves the reaction of 3-bromophenylsulfonyl chloride with propanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
3-Bromophenylsulfonyl chloride+Propanol→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromophenyl)sulfonyl]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromophenylsulfonyl group can be reduced to a phenylsulfonyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-Bromophenylsulfonyl)propanal.
Reduction: Formation of 3-(3-Phenylsulfonyl)propan-1-ol.
Substitution: Formation of 3-(3-Azidophenylsulfonyl)propan-1-ol or 3-(3-Cyanophenylsulfonyl)propan-1-ol.
Scientific Research Applications
3-[(3-Bromophenyl)sulfonyl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)sulfonyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromophenylsulfonyl)propan-1-ol
- 3-(4-Bromophenylsulfonyl)propan-1-ol
- 3-(3-Chlorophenylsulfonyl)propan-1-ol
Uniqueness
3-[(3-Bromophenyl)sulfonyl]propan-1-ol is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C9H11BrO3S |
|---|---|
Molecular Weight |
279.15 g/mol |
IUPAC Name |
3-(3-bromophenyl)sulfonylpropan-1-ol |
InChI |
InChI=1S/C9H11BrO3S/c10-8-3-1-4-9(7-8)14(12,13)6-2-5-11/h1,3-4,7,11H,2,5-6H2 |
InChI Key |
XFTBJNSJUBGTKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B8711200.png)


![Pyridine, 2-[(methylsulfonyl)methyl]-, 1-oxide](/img/structure/B8711228.png)



![6-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8711261.png)
